Destruxin D

Description

Natural Fungal Producers of Destruxin D

This compound and its analogs are produced by a range of fungi, including those that are pathogenic to insects and plants.

The entomopathogenic fungi Metarhizium anisopliae and Metarhizium robertsii are well-known producers of a variety of destruxins, including this compound. pnas.orgpnas.orgresearchgate.netnih.gov These fungi are utilized as biocontrol agents against a wide array of insect pests. pnas.org The production of destruxins by these species is considered a significant virulence factor, contributing to their insecticidal activity. pnas.orgpnas.org Strains of M. robertsii, such as ARSEF 23 and ARSEF 2575, have been instrumental in the identification of the gene cluster responsible for destruxin biosynthesis. nih.govasm.org

Besides Metarhizium species, other insect-pathogenic fungi have been reported to produce destruxins. These include:

Beauveria felina : This marine-derived fungus has been shown to produce new destruxins. pnas.org

Aschersonia spp. : Certain species within this genus are also known to produce destruxins. pnas.orgpnas.orgplos.org

Lecanicillium longisporum : Formerly known as Verticillium lecanii, this fungus has been identified as a producer of destruxins. pnas.orgplos.orgswansea.ac.uk Mass spectrometry has been a key tool in identifying destruxins in this species. pnas.org

Destruxins are not limited to insect pathogens; some plant pathogenic fungi also synthesize these compounds. Notably:

Alternaria brassicae : This fungus, a pathogen of cruciferous plants, produces Destruxin B and its derivatives, which exhibit host-selective phytotoxicity. pnas.orgpnas.orgcabidigitallibrary.org

Ophiosphaerella herpotricha : Another plant pathogen, this fungus also produces Destruxin B and related compounds. pnas.orgpnas.orgcabidigitallibrary.org

Table 1: Fungal Producers of Destruxins

| Fungal Species | Type | Reference |

| Metarhizium anisopliae | Entomopathogenic | pnas.orgpnas.orgresearchgate.netnih.gov |

| Metarhizium robertsii | Entomopathogenic | pnas.orgpnas.orgnih.govasm.org |

| Beauveria felina | Entomopathogenic | pnas.org |

| Aschersonia spp. | Entomopathogenic | pnas.orgpnas.orgplos.org |

| Lecanicillium longisporum | Entomopathogenic | pnas.orgplos.orgswansea.ac.uk |

| Alternaria brassicae | Plant Pathogenic | pnas.orgpnas.orgcabidigitallibrary.org |

| Ophiosphaerella herpotricha | Plant Pathogenic | pnas.orgpnas.orgcabidigitallibrary.org |

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a sophisticated process orchestrated by a cluster of genes encoding a multi-enzyme complex.

Destruxins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. pnas.orgvulcanchem.comresearchgate.netnih.gov This is in contrast to ribosomal protein synthesis. NRPSs are large, multifunctional enzymes that act as an assembly line to incorporate various amino and hydroxy acids into a growing peptide chain. pnas.orgresearchgate.net The core of the destruxin molecule is a hexadepsipeptide, and its assembly is catalyzed by a six-module NRPS. pnas.orgnih.gov

Research, particularly on Metarhizium robertsii, has led to the identification and functional characterization of the gene cluster responsible for destruxin biosynthesis. pnas.orgpnas.orgnih.gov This cluster contains several key genes:

dtxS1 : This gene encodes the central non-ribosomal peptide synthetase, DtxS1. pnas.orgpnas.orgnih.gov DtxS1 is a large protein with six modules, each responsible for the selection and incorporation of a specific amino or hydroxy acid into the destruxin backbone. pnas.orgnih.gov The presence or absence of the dtxS1 gene is a key determinant of a Metarhizium species' ability to produce destruxins and is linked to its host range. pnas.orgnih.govnih.gov Deletion of dtxS1 completely abolishes destruxin production. pnas.orgpnas.org

dtxS2 : This gene encodes a cytochrome P450 enzyme, DtxS2. pnas.orgpnas.orgnih.gov This enzyme is crucial for the modification of the initial destruxin product, Destruxin B. pnas.orgplos.org DtxS2 catalyzes a series of reactions that convert Destruxin B into other derivatives, including Destruxin C, D, A, and E. pnas.orgpnas.orgnih.gov A null mutant of dtxS2 can only produce Destruxin B and its close analogs. pnas.orgpnas.org

dtxS3 : This gene encodes an aldo-keto reductase, DtxS3. pnas.orgpnas.orgnih.gov This enzyme is responsible for producing α-hydroxyisocaproic acid (HIC), the first substrate required for the assembly of the destruxin molecule. pnas.org It does this by converting α-ketoisocaproic acid, derived from leucine, into HIC. pnas.org A mutant lacking the dtxS3 gene is unable to produce any destruxins unless HIC is supplied externally. pnas.org

dtxS4 : This gene encodes an aspartate decarboxylase, DtxS4. pnas.orgpnas.orgnih.gov This enzyme provides the final substrate for the destruxin assembly line, β-alanine, through the decarboxylation of aspartic acid. pnas.org A null mutant of dtxS4 can only synthesize destruxins when β-alanine is added to the culture medium. pnas.org

Table 2: Key Genes in Destruxin Biosynthesis

| Gene | Encoded Enzyme | Function | Reference |

| dtxS1 | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the core hexadepsipeptide structure of destruxins. | pnas.orgpnas.orgnih.gov |

| dtxS2 | Cytochrome P450 | Converts Destruxin B into other destruxin derivatives like C, D, A, and E. | pnas.orgpnas.orgnih.govplos.org |

| dtxS3 | Aldo-keto reductase | Synthesizes α-hydroxyisocaproic acid (HIC), the initial substrate. | pnas.orgpnas.orgnih.gov |

| dtxS4 | Aspartate decarboxylase | Provides β-alanine, the final substrate for assembly. | pnas.orgpnas.orgnih.gov |

Properties

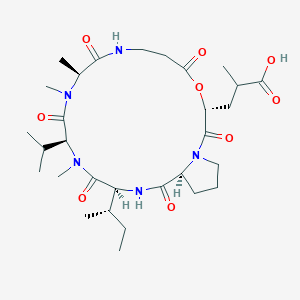

IUPAC Name |

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVZRLMVNARECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950177 | |

| Record name | 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27482-50-4 | |

| Record name | 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Biosynthesis of Destruxin D

Elucidation of the Destruxin D Biosynthetic Pathway

Precursor Incorporation and Enzymatic Transformations in this compound Formation

The biosynthesis of destruxins is a complex process orchestrated by a dedicated gene cluster. The core of this process is a large, multifunctional enzyme known as a nonribosomal peptide synthetase (NRPS), which assembles the molecule without the use of ribosomes.

The journey to this compound begins with the synthesis of its precursor, Destruxin B. Research has identified a specific gene cluster in Metarhizium robertsii responsible for this synthesis. pnas.org The central enzyme, DtxS1 , is a nonribosomal peptide synthetase with six distinct modules. Each module is responsible for recognizing, activating, and incorporating one of the six building blocks—five amino acids and one α-hydroxy acid—into the growing peptide chain. pnas.org

Isotope labeling studies have elucidated the primary precursors for key parts of the destruxin molecule. nih.gov The N-methyl groups found on the valine and alanine (B10760859) residues are derived from the amino acid L-methionine . nih.gov The α-hydroxy acid moiety, specifically α-hydroxy-γ-methylvaleric acid in the case of Destruxin B, is synthesized from acetate units. nih.gov Other enzymes in the cluster, such as the aldo-keto reductase DtxS3 and the aspartic acid decarboxylase DtxS4 , are responsible for preparing the initial substrates for the DtxS1 assembly line. pnas.org

Once the linear hexadepsipeptide is assembled on the DtxS1 enzyme, it is cyclized to form the foundational molecule of the B-series, Destruxin B. From here, a series of oxidative modifications, known as tailoring reactions, generate the other destruxin variants. These transformations are catalyzed by a single cytochrome P450 enzyme, DtxS2 . pnas.org This enzyme acts sequentially, modifying the side chain of the α-hydroxy acid. The proposed pathway for the formation of this compound is a two-step oxidation from Destruxin B. pnas.orgtandfonline.com

Destruxin B to Destruxin C : The DtxS2 enzyme first hydroxylates the side chain of Destruxin B, converting the isopropyl group (–CH(CH₃)₂) into a hydroxymethyl group (–CH(CH₃)CH₂OH) to form Destruxin C. pnas.orgtandfonline.com

Destruxin C to this compound : The same DtxS2 enzyme then further oxidizes the newly formed hydroxymethyl group into a carboxylic acid group (–CH(CH₃)COOH), yielding this compound. pnas.orgtandfonline.com

This sequential oxidation demonstrates that this compound is a downstream product in the biosynthetic pathway, derived directly from Destruxin C, which itself is derived from Destruxin B. pnas.org

Factors Influencing this compound Production by Fungal Strains

The quantity and profile of destruxins produced by a fungal strain are not constant; they are heavily influenced by the surrounding environment, including the growth medium and physical incubation conditions. While much of the optimization research has focused on the most abundant analogs like Destruxins A and B, the findings are largely applicable to this compound, as its production is intrinsically linked to the same biosynthetic pathway.

Impact of Culture Media Composition

The nutritional environment is a critical determinant of secondary metabolite production. Studies have shown that the choice of carbon and nitrogen sources significantly affects the yield of destruxins. This compound has been detected alongside other analogs in various media, including Czapek Dox broth and M100 agar. asm.orgfungiindia.co.in

| Media Component | Observation | Affected Destruxins | Reference |

|---|---|---|---|

| Carbon Source | Maltose was found to be the best carbon source for Destruxin B production. | Destruxin B (precursor to D) | dss.go.th |

| Nitrogen Source | Peptone was identified as the best nitrogen source compared to yeast or beef extracts. | Destruxin A, Destruxin B | dss.go.th |

| Amino Acid Additive | Addition of 0.1% (w/v) β-alanine more than doubled the yield of Destruxins A and B. | Destruxin A, Destruxin B | dss.go.th |

| Inducer Supplement | Czapek Dox (CD) media supplemented with 1% colloidal chitin (B13524) yielded the highest destruxin production. | Total Destruxins (including D) | fungiindia.co.in |

| Growth Medium | This compound was detected in cultures of M. acridum grown on M100 agar. | This compound | asm.org |

Influence of Incubation Conditions

Physical parameters during fungal growth, such as temperature, pH, and aeration, play a pivotal role in regulating the biosynthesis of secondary metabolites. The optimal incubation time for destruxin production can vary significantly between different fungal strains and media types, with reports ranging from 7 to 20 days. asm.org

The pH of the culture medium is a particularly influential factor. Studies on Metarhizium anisopliae have shown that while the fungus can grow in a wide pH range, toxin production is more sensitive. Generally, an alkaline initial pH (around 9.0) has been found to be more favorable for the production of Destruxin B, the precursor to this compound. dss.go.th Aeration and agitation also affect yield, likely by influencing oxygen availability and nutrient distribution, though the fungus can produce destruxins under various agitation rates. dss.go.th

| Condition | Finding | Affected Destruxins | Reference |

|---|---|---|---|

| Incubation Time | Greater amounts and number of destruxins, including D, were observed at 7 days compared to 4 days. | Destruxin Profile (including D) | asm.org |

| pH | An initial pH of 9 was most favorable for maximal Destruxin B production in shaker flask cultures. | Destruxin B (precursor to D) | dss.go.th |

| Aeration | High yields of Destruxin B were achieved in a 5 L stirred tank bioreactor with an aeration rate of 0.3 vvm (volumes of air per volume of medium per minute). | Destruxin B (precursor to D) | dss.go.th |

In Vivo Production Dynamics within Host Organisms

Destruxins are considered important virulence factors in the pathogenic lifecycle of Metarhizium. Their production is not limited to laboratory media; they are actively synthesized within the insect host during the infection process. core.ac.uk The detection of these toxins in moribund insects in quantities sufficient to cause death underscores their role in mycosis. core.ac.uk

Researchers have developed methods to extract and quantify destruxins from infected insect larvae, confirming their in vivo synthesis. core.ac.uk For example, destruxins have been successfully isolated from the hemolymph and whole-body homogenates of insects like the greater wax moth (Galleria mellonella) infected with M. anisopliae. core.ac.uk While most in vivo studies have focused on quantifying the more abundant Destruxins A, B, and E, the presence of the full biosynthetic machinery during infection implies that this compound is also produced. pnas.org The detection of this compound in in vitro cultures that produce a profile of related analogs supports its likely, if less abundant, presence during the infection process. asm.orgfungiindia.co.in

Biological Activities and Molecular Mechanisms of Action of Destruxin D

Insecticidal Activity

Destruxins, including Destruxin D, are known to possess potent insecticidal activity against a wide spectrum of insect species researchgate.net, researchgate.net. This activity is mediated through various molecular targets that disrupt essential biological processes, ultimately leading to insect mortality.

Upon exposure to this compound, insects exhibit a range of physiological symptoms indicative of severe systemic disruption. These manifestations are critical in understanding the compound's toxicity profile.

Paralysis: Destruxins are known to induce paralysis in insects. This can manifest as tetanic paralysis, characterized by muscle rigidity and spasms, or flaccid paralysis, where muscles become completely relaxed and lose their tone researchgate.net, core.ac.uk. The transition from tetanic to flaccid paralysis is often observed as the toxicity progresses core.ac.uk.

Visceral Muscle Contraction: Destruxins can cause visceral muscle contraction, affecting the internal organs and their functions pnas.org.

Immunodepression: Beyond direct physical effects, destruxins act as immunodepressants in insects. They can damage hemocytes, the insect's immune cells, and suppress immune responses, including the production of antimicrobial peptides and phagocytic activity researchgate.net, frontiersin.org, nih.gov, mdpi.com, plos.org. This compromised immune system leaves the insect more vulnerable to secondary infections or the primary fungal pathogen.

Cytotoxic Effects: Destruxins can also exert cytotoxic effects on insect epithelial cells, contributing to tissue damage and organ malfunction pnas.org, frontiersin.org.

The observed physiological effects are a consequence of this compound's interaction with specific cellular targets and pathways.

Cellular and Molecular Mechanisms of Insect Toxicity

Interference with Malpighian Tubule Function and Fluid Secretion:The Malpighian tubules are the primary excretory and osmoregulatory organs in insects, analogous to kidneys in vertebratesunesp.br,bhu.ac.in,dovepress.com. They are responsible for filtering hemolymph, excreting metabolic waste, and regulating water and ion balanceunesp.br,bhu.ac.in,nih.gov. This compound has been shown to interfere with the function of these tubules, potentially disrupting fluid secretion and the removal of toxic compounds from the hemolymphfrontiersin.org,researchgate.net,researchgate.net. This interference can lead to severe osmoregulatory imbalances and the accumulation of waste products within the insect.

| Physiological Manifestation | Molecular Mechanism(s) Involved |

| Tetanic Paralysis | Modulation of Calcium Channels, Membrane Depolarization researchgate.net, core.ac.uk |

| Flaccid Paralysis | Disruption of Muscle Function, potentially downstream of ion channel or V-ATPase inhibition pnas.org, core.ac.uk |

| Visceral Muscle Contraction | Modulation of Calcium Channels pnas.org |

| Immunodepression / Hemocyte Damage | Direct interaction with hemocytes, suppression of immune pathways researchgate.net, frontiersin.org, nih.gov, mdpi.com, plos.org |

| Cytotoxicity on Epithelial Cells | General cellular disruption, potentially linked to V-ATPase inhibition or other targets pnas.org, frontiersin.org |

| Physiological Malfunctions | Binding to essential proteins (e.g., tRNA synthetases, lamin-C), disrupting cellular processes frontiersin.org, mdpi.com |

| Disruption of Excretion/Osmoregulation | Interference with Malpighian Tubule function and fluid secretion frontiersin.org, researchgate.net, unesp.br, bhu.ac.in, researchgate.net, nih.gov |

| Inhibition of V-ATPase | Direct blockage of proton pumps, disrupting cellular pH homeostasis researchgate.net, researchgate.net, plos.org, nih.gov, core.ac.uk |

Compound Name List:

this compound (DTXD)

Destruxin A (DA)

Destruxin B (DB)

Destruxin E (DTXE)

Interaction with Juvenile Hormone Binding Proteins

Information regarding the specific interaction of this compound with Juvenile Hormone Binding Proteins (JHBPs) is not available in the provided search results. Research in this area has primarily focused on Destruxin A (DA), which has been shown to inhibit JHBP function, thereby affecting insect growth and development nih.govbohrium.comjst.go.jpresearchgate.net.

Phytotoxic Effects

Destruxins, as a group, possess documented phytotoxic activities, meaning they can adversely affect plant growth and development researchgate.netresearchgate.net. Destruxin B, in particular, has been identified as a significant phytotoxin produced by the plant pathogenic fungus Alternaria brassicae researchgate.net. The phytotoxic effects of destruxins manifest as necrotic and chlorotic symptoms on plant tissues, impacting both host and non-host species researchgate.net. Research indicates that different plant groups exhibit varying sensitivities to these compounds, suggesting a complex interaction mechanism researchgate.net. The presence of destruxins in plant pathogens like Alternaria brassicae and Ophiosphaerella herpotricha underscores their role in plant disease pathogenesis researchgate.netpnas.org.

Other Documented Biological Effects

Beyond their phytotoxicity, destruxins, including this compound, display a multifaceted array of biological activities. These include cytotoxic effects on various cell types, immunomodulatory properties, and potential therapeutic applications researchgate.netontosight.airesearchgate.netnih.gov.

Anticancer and Antiangiogenic Potential: Destruxins have garnered considerable attention for their potential in cancer therapy. Studies have demonstrated that certain destruxin derivatives, notably Destruxin A (DTX A), Destruxin B (DTX B), and Destruxin E (DTX E), exhibit potent antiproliferative effects against a range of human cancer cell lines nih.govnih.gov. These effects are observed across different cancer types, including colon cancer cell lines like HCT116, KB-3-1, A549, and CaCo-2 nih.govnih.gov.

The mechanisms underlying these anticancer activities are complex and involve several cellular processes. Destruxins can induce an imbalance in cell cycle distribution, leading to cytostatic or cytotoxic effects nih.govnih.gov. Furthermore, they are known to trigger intrinsic apoptosis, a programmed cell death pathway nih.govnih.gov. Destruxin E, specifically, has been shown to involve the disturbance of the intracellular redox balance as part of its anticancer mechanism nih.govnih.gov.

Moreover, destruxins have demonstrated antiangiogenic potential. They have been observed to inhibit the migration and tube formation of human endothelial cells, a critical process in the development of new blood vessels that support tumor growth nih.govnih.gov. This inhibition suggests a role for destruxins in limiting tumor vascularization. The compounds also possess ionophoric properties, enabling them to form pores in membranes and influence ion transport, which may contribute to their diverse cellular effects nih.govnih.gov. Destruxin B, in particular, has been investigated for its ability to suppress colon tumorigenesis and cancer stem cell phenotypes, partly through the modulation of the Wnt/β-catenin pathway mdpi.com.

Summary of Antiproliferative Activity of Destruxin Derivatives on Cancer Cell Lines

| Destruxin Derivative | Cell Line(s) Tested | Activity Range | Reference |

| Destruxin A (DTX A) | KB-3-1, A549, CaCo-2, HCT116 | Micromolar | nih.govnih.gov |

| Destruxin B (DTX B) | KB-3-1, A549, CaCo-2, HCT116, DLD-1 | Micromolar | nih.govnih.govmdpi.com |

| Destruxin E (DTX E) | KB-3-1, A549, CaCo-2, HCT116 | Nanomolar | nih.govnih.gov |

Other Documented Effects: Destruxins have also been implicated in modulating insect immunity, acting as virulence factors for entomopathogenic fungi researchgate.netplos.orgmdpi.complos.org. They can suppress both cellular and humoral immune responses in insects, leading to paralysis and increased susceptibility to fungal infection researchgate.netplos.org. Research has also explored their interactions with specific cellular targets, such as immunophilins and aminoacyl tRNA synthetases, which may underlie their diverse biological effects mdpi.commdpi.com.

Structure Activity Relationship Sar Studies of Destruxin D

Correlation of Structural Variations (e.g., N-methylation, hydroxy acid, amino acid residues) with Specific Biological Activities

Destruxins are defined by variations in their constituent α-hydroxy acid and amino acid residues, as well as the presence or absence of N-methylation researchgate.netnih.gov. These modifications significantly impact their interactions with biological targets and, consequently, their observed activities.

Hydroxy Acid Residue: The nature of the α-hydroxy acid residue is a primary determinant of the different destruxin classes (e.g., Destruxins A, B, E) and significantly influences their biological activities researchgate.netnih.govvita-europe.comembrapa.br. For example, Destruxin E, characterized by an epoxide-containing C3 side chain in its α-hydroxy acid moiety, exhibits potent activity, particularly its V-ATPase inhibitory effects and induction of morphological changes in osteoclasts jst.go.jpvita-europe.comnii.ac.jp. Analogs synthesized with variations in this residue, such as the incorporation of phenylpropionic acid or trimethylsilyl-alkynoic acid, have demonstrated that the specific chemical nature and stereochemistry of the hydroxy acid are critical for optimal potency, with some analogs matching or even exceeding the activity of natural Destruxin E nii.ac.jpnih.gov. The presence of an epoxide group and its specific orientation are particularly important for certain activities jst.go.jpnii.ac.jp.

Amino Acid Residues: The five amino acid residues within the destruxin structure also play a crucial role in determining biological activity. Studies on Destruxin A analogs have revealed that specific amino acid residues are critical, while others can tolerate modifications without significant loss of potency nih.govjst.go.jpresearchgate.net. For instance, the N-methyl-alanine residue has been identified as crucial for inducing morphological changes in osteoclasts, a key aspect of Destruxin E's activity jst.go.jp. Conversely, modifications at the β-position of the proline residue in Destruxin E analogs were found to be tolerant of the desired biological activity, suggesting this position as a potential site for chemical tagging or further functionalization jst.go.jp. Furthermore, Destruxin A's interaction with aminoacyl tRNA synthetases (ARSs) in insects suggests that the amino acid sequence and backbone structure mimic ARS substrates, thereby impeding protein synthesis and suppressing immune responses nih.gov.

Significance of the Cyclic Depsipeptide Backbone and Ester Bond for Biological Potency

Cyclic Depsipeptide Backbone: The cyclic nature of destruxins confers a degree of conformational rigidity, which is essential for precise interaction with biological targets ontosight.airesearchgate.netpnas.orgresearchgate.netmdpi.com. This constrained conformation likely facilitates optimal binding to enzymes or receptors, thereby enhancing their potency. The alternating arrangement of amino acid and hydroxy acid residues, forming peptide and ester linkages, defines the characteristic depsipeptide structure. This backbone structure is conserved across various destruxin analogs and is integral to their diverse bioactivities, including insecticidal and cytotoxic effects ontosight.airesearchgate.netresearchgate.netmdpi.com.

Comparative SAR Analysis between Destruxin D and Other Destruxin Analogs

Comparative SAR studies involving various synthesized analogs and naturally occurring destruxins provide valuable insights into the specific structural requirements for different biological activities.

Variations in Hydroxy Acid: Destruxins A, B, and E exemplify how changes in the hydroxy acid residue impact activity. Destruxin A, with a pentenoic acid side chain, and Destruxin B, with a methylpentenoic acid side chain, exhibit insecticidal properties embrapa.br. Destruxin E, featuring an epoxide in its hydroxy acid moiety, demonstrates potent V-ATPase inhibitory activity and is effective in inducing morphological changes in osteoclasts, suggesting a role in bone metabolism regulation jst.go.jpvita-europe.comnii.ac.jp. Synthetic analogs with modified hydroxy acids, such as those with phenylpropionic or alkynoic acid groups, have shown that specific structural features in this region are critical for maintaining or enhancing activity, with some analogs exhibiting similar or greater potency than natural Destruxin E against specific targets nii.ac.jpnih.gov.

Modifications to Amino Acid Residues: SAR studies have also explored modifications to the amino acid components. For instance, the introduction of methyl groups at the β-position of the proline residue in Destruxin E analogs did not diminish their potency against osteoclast-like cells, indicating tolerance at this site jst.go.jp. Conversely, the N-methyl-alanine residue was found to be crucial for this specific activity jst.go.jp. Studies comparing Destruxin A with its desmethyl analog (desmethyl B) and other derivatives like Destruxin E2 chlorohydrin have revealed differential activities, with Destruxin E chlorohydrin showing potent selective cytotoxicity against certain human cell lines nih.gov. Furthermore, synthesis of analogs with variations in four amino acid residues of Destruxin A led to compounds with comparable or superior insecticidal activity to the native molecule researchgate.net.

Table 1: Representative Destruxin Analogs and Their Key Structural Features and Biological Activities

| Destruxin Analog / Derivative | Key Structural Variation(s) | Primary Reported Biological Activity(ies) | Reference(s) |

| This compound | Cyclohexadepsipeptide backbone; specific amino acid and hydroxy acid residues | Insecticidal, cytotoxic, antiviral, V-ATPase inhibition (general properties) | ontosight.airesearchgate.netmdpi.com |

| Destruxin A | D-2-hydroxy-4-pentenoic acid residue | Insecticidal (contact/stomach toxicity, anti-feeding), interacts with ARSs, innate immunity inhibitor | researchgate.netnih.govembrapa.br |

| Destruxin B | D-2-hydroxy-4-methylpentenoic acid residue | Insecticidal, phytotoxic, moderate antibacterial, significant antifungal | ujconline.netembrapa.br |

| Destruxin E | α-hydroxy acid with epoxide-containing C3 side chain | Potent V-ATPase inhibitor, induces morphological changes in osteoclasts, cytotoxic | jst.go.jpvita-europe.comnii.ac.jp |

| Destruxin E2 chlorohydrin | Chlorohydrin modification on the epoxide of Destruxin E | Lower suppressive activity on hepatitis B virus surface antigen generation; selective cytotoxicity | nih.govnih.gov |

| Destruxin analog (Hpy) | Hydroxy acid: 2-hydroxy-4-pentynoic acid | Potent insecticidal (lethal effect) comparable to Destruxin E | nih.gov |

| Destruxin analog (Hpp) | Hydroxy acid: 2-hydroxy-3-phenylpropionic acid | Toxic effects, insecticidal | nih.gov |

| Destruxin analog (β-Pro mod) | Modification at the β-position of the Pro residue | Tolerant of biological activity (e.g., osteoclast morphological changes) | jst.go.jp |

| Destruxin analog (no N-Me) | Absence of N-methyl groups (e.g., on MeAla, MeVal) | Retained potent insecticidal and antifungal activity | ujconline.net |

| Destruxin B2 | Structural variation (specific position not detailed) | Selective inhibition for solid tumor cell lines | nih.gov |

| Destruxin desmethyl B | Absence of N-methyl group(s) | Selective inhibition for solid tumor cell lines | nih.gov |

Note: Biological activities listed are based on findings reported in the cited literature and may vary depending on the specific assay and model system used. This compound itself is a cyclohexadepsipeptide with a specific arrangement of amino acid and hydroxy acid residues, and its SAR is understood through comparisons with these related analogs.

Analytical Methodologies and Research Techniques for Destruxin D

Bioanalytical Techniques for Mechanistic Investigations

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Protein-Ligand Binding

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free, real-time biosensing techniques used to quantify biomolecular interactions, particularly protein-ligand binding. These methods allow for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD), providing crucial insights into the molecular targets of toxins like Destruxins.

Studies have utilized SPR and BLI to identify and characterize the binding of Destruxin A to various proteins. For instance, Destruxin A was found to bind to silkworm proteins such as calreticulin (B1178941) (BmCRT), dipeptidyl peptidase III (BmDPP3), and protein disulfide isomerase A5 (BmPDIA5), with KD values ranging from 10-4 to 10-5 mol/L, indicating moderate to strong interactions mdpi.comnih.gov. In other investigations, SPR analysis identified numerous DA-binding proteins in silkworm cells, with affinity coefficients (KD) ranging from 24 to 469 μM, suggesting diverse molecular targets bohrium.comnih.gov. Furthermore, BLI demonstrated strong binding of DA to silkworm transmembrane protein 214 (BmTEME214) and protein transport protein SEC23A (BmSEC23) with KD values of approximately 0.286 and 0.291 µM, respectively nih.govresearchgate.net. Destruxin A5 has also been shown to bind to human platelet-derived growth factor receptor beta (PDGFR-β) with a KD of 4.92 μM, as measured by SPR researchgate.net.

Table 1: Destruxin Binding Affinities to Proteins Determined by SPR and BLI

| Destruxin Analogue | Target Protein(s) | Technique | KD Value (M) | Notes |

| Destruxin A (DA) | BmCRT | SPR | 1.98 × 10-4 | Silkworm protein |

| DA | BmDPP3 | SPR | 1.81 × 10-4 | Silkworm protein |

| DA | BmPDIA5 | SPR | 9.26 × 10-5 | Silkworm protein |

| DA | BmDPP3 | BLI | 5.87 × 10-5 | Silkworm protein |

| DA | BmPDIA5 | BLI | 4.47 × 10-5 | Silkworm protein |

| DA | Various (80 candidates) | SPR | 2.4 × 10-5 to 4.69 × 10-4 | Moderate binding |

| DA | BmTEME214 | BLI | 0.286 × 10-6 | Silkworm protein |

| DA | BmSEC23 | BLI | 0.291 × 10-6 | Silkworm protein |

| Destruxin A5 | Human PDGFR-β | SPR | 4.92 × 10-6 | Human protein |

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a sensitive method used to measure and compare the expression levels of specific genes in biological samples. It is instrumental in understanding how Destruxin D might modulate cellular functions by altering gene transcription.

Research employing qPCR has investigated the impact of Destruxin A and B on gene expression in various insect models and cell lines. For instance, studies on Plutella xylostella and Bombyx mori larvae have used qPCR to validate changes in the expression of genes related to innate immunity, such as antimicrobial peptides (AMPs), prophenoloxidase (proPO) system components, and signaling pathway genes like Toll and Relish nih.govplos.orgplos.orgnih.govcapes.gov.br. In mammalian cell lines, qPCR has been used to confirm that Destruxin B treatment leads to the upregulation of the pro-apoptotic gene PUMA and the downregulation of the anti-apoptotic gene Mcl-1, suggesting an involvement in programmed cell death pathways nih.govresearchgate.net. Similarly, changes in the expression of genes related to insecticide resistance and cellular stress have been observed in insect models treated with Destruxin A researchgate.net.

Cellular Assays for Cytotoxicity and Apoptosis

A range of cellular assays are employed to assess the cytotoxic effects of this compound and its impact on programmed cell death (apoptosis). These assays provide quantitative data on cell viability, cell cycle progression, and the activation of apoptotic markers.

MTT Assay: The MTT assay is widely used to measure cell metabolic activity, serving as an indicator of cell viability and proliferation. Studies have shown that Destruxin B exhibits significant dose- and time-dependent cytotoxic effects on various cancer cell lines. For example, Destruxin B demonstrated IC50 values as low as 31.2 μg/ml for oral cancer cells (TSCCa) after 72 hours of treatment nih.gov. In human nonsmall cell lung cancer (A549) cells, Destruxin B had an IC50 of 4.9 μM nih.govresearchgate.net. Destruxin E has shown even greater potency, with IC50 values in the nanomolar range against certain cancer cell lines researchgate.net. Destruxin A also exhibited toxicity against insect cells (SF9) with LC50 values between 5 and 12 ppm oup.com.

Immunofluorescence and Western Blotting: These techniques are crucial for identifying the molecular mechanisms underlying Destruxin-induced cytotoxicity and apoptosis. Immunofluorescence has been used to visualize the localization and expression of key apoptotic proteins, such as Bax and caspase-3, in Destruxin-treated cells nih.govresearchgate.net. Western blotting allows for the quantification of protein expression levels. Studies have reported that Destruxin B treatment can lead to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting apoptosis nih.govresearchgate.netnih.goviiarjournals.org. Western blotting has also been used to detect the activation of caspases (e.g., caspase-3) and the cleavage of PARP, which are hallmarks of apoptosis researchgate.netiiarjournals.org. Furthermore, Destruxin A5 has been shown to affect signaling pathways by reducing the phosphorylation of PDGFR-β, AKT, and ERK researchgate.net.

Flow Cytometry: Flow cytometry is employed to analyze cellular events such as apoptosis and cell cycle distribution. Annexin V/PI staining is commonly used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells nih.gov. Flow cytometry has also revealed that Destruxin B can induce accumulation of cells in the sub-G1 phase, indicative of DNA fragmentation associated with apoptosis, and has been used to measure caspase activity nih.govresearchgate.net. Additionally, assays like the Dihydroethidium (DHE) assay, analyzed by flow cytometry, can detect the production of reactive oxygen species (ROS), which may contribute to Destruxin's cytotoxic effects nih.gov.

Table 2: Cellular Cytotoxicity and Apoptosis Markers Affected by Destruxins

| Destruxin Analogue | Cell Line/Model | Assay Type | Key Findings / IC50 Values | Relevant Proteins/Markers Affected |

| Destruxin B (DB) | TSCCa, GNM | MTT | IC50 (72h): 38.3 μg/ml (TSCCa), 31.2 μg/ml (GNM) | Cell viability |

| DB | A549 | MTT | IC50: 4.9 μM | Cell viability |

| DB | HT-29 | MTT | 90.9% inhibition at 20 μM (48h) | Cell viability |

| Destruxin A (DA) | SF9 | MTT | LC50: 5-12 ppm | Cell viability |

| Destruxin E (DE) | KB-31 | MTT | IC50: 0.05 μM | Cell viability |

| DE | HCT116 | MTT | IC50: 0.04 μM | Cell viability |

| DB | A549 | Western Blot | Increased Bax, decreased Bcl-2; Increased PUMA, decreased Mcl-1; Increased cleaved PARP, active caspase-3 | Bax, Bcl-2, PUMA, Mcl-1, PARP |

| DB | A549 | Immunofluorescence | Bax localization to mitochondria | Bax |

| DB | A549 | Flow Cytometry | Sub-G1 population accumulation (apoptosis); Caspase activation | Caspase activity, Cell cycle |

| DB | Toledo | Flow Cytometry, WB | Induced apoptosis via death receptor pathway (FADD, caspase 8, caspase 3 activation) | FADD, Caspase 8, Caspase 3 |

| Destruxin A5 | CFSC-8B | Western Blot | Reduced p-PDGFR-β, p-AKT, p-ERK in PDGF-B-stimulated cells | p-PDGFR-β, p-AKT, p-ERK |

| Destruxin E | KB-31 | Flow Cytometry (DHE) | Induced superoxide (B77818) radical formation | ROS |

In Vitro and Ex Vivo Model Systems for Biological Activity Assessment

The biological activities of this compound and its analogues are primarily investigated using a variety of in vitro and ex vivo model systems. These systems allow for controlled experimentation to understand the compound's effects at the cellular and molecular levels.

In Vitro Model Systems:

Cell Lines: A wide array of human and insect cell lines are utilized. These include:

Insect Cell Lines: Silkworm cell lines (Bm12, SF-9) are frequently used to study interactions with insect-specific proteins and general cellular responses mdpi.combohrium.comnih.govresearchgate.netoup.com.

Human Cancer Cell Lines: Various human cancer cell lines are employed to assess cytotoxic and apoptotic effects, including oral cancer cells (GNM, TSCCa) nih.gov, lung cancer cells (A549, H1299) nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov, colorectal cancer cells (HT-29) iiarjournals.org, leukemic cells (HL60) oup.comoup.com, and lymphoma cells (Toledo) researchgate.net. These models help in evaluating the potential therapeutic applications of Destruxins.

Normal Cell Lines: Normal gingival fibroblasts were used as controls in some studies to assess selectivity nih.gov.

Ex Vivo and In Vivo Model Systems (for context, though focus is on methodologies):

Studied Biological Activities: The model systems described above are used to assess a range of biological activities, including:

Protein-Ligand Interactions: Identifying specific protein targets using SPR and BLI.

Gene Expression Modulation: Quantifying changes in mRNA levels via qPCR to understand cellular responses.

Cytotoxicity and Cell Viability: Measuring the direct toxic effects on cells using assays like MTT.

Apoptosis Induction: Detecting programmed cell death through Annexin V/PI staining, caspase activation assays, and Western blotting for apoptotic markers.

Cell Cycle Analysis: Assessing how Destruxins affect cell division and progression.

Reactive Oxygen Species (ROS) Production: Investigating oxidative stress as a mechanism of toxicity.

These diverse methodologies and model systems collectively contribute to a comprehensive understanding of this compound's biochemical and cellular impacts.

Ecological and Biotechnological Significance of Destruxin D

Role as a Key Virulence Factor in Entomopathogenic Fungal Pathogenesis

Destruxin D, along with other destruxins, is widely recognized as a significant virulence factor in the pathogenesis of entomopathogenic fungi, particularly Metarhizium species. nih.govnih.govscispace.com These toxins are secreted by the fungus during infection and play a crucial role in overcoming the host's immune defenses and facilitating fungal proliferation. nih.govnih.gov

The mode of action of destruxins is multifaceted. In insects, they are known to suppress both cellular and humoral immune responses. nih.govnih.gov This immunosuppressive activity is critical for the fungus to establish a successful infection within the host's hemocoel. Destruxin A, a closely related analogue, has been shown to interact with multiple proteins in the host, including hemocytin, an important immune factor, thereby disrupting hemocyte aggregation and other immune functions. nih.govnih.gov

Furthermore, destruxins exhibit potent insecticidal properties, causing a range of physiological effects that contribute to the host's demise. These effects include tetanic paralysis due to muscle membrane depolarization and the opening of calcium channels. core.ac.ukplos.orgnih.gov This paralysis incapacitates the insect, preventing it from clearing the fungal infection and ultimately leading to its death. The production of destruxins has been correlated with the virulence of different fungal isolates, with highly virulent strains often producing larger quantities of these toxins. nih.govresearchgate.net However, it's important to note that the relationship between in vitro destruxin production and virulence is not always straightforward, as some pathogenic isolates may employ alternative virulence strategies. plos.orgnih.gov

Table 1: Effects of Destruxins on Insect Physiology and Immunity

| Effect | Mechanism of Action | Impact on Host |

| Immunosuppression | Inhibition of cellular and humoral immune responses. nih.govnih.gov | Weakens the insect's ability to fight off the fungal infection. |

| Paralysis | Causes muscle membrane depolarization by opening Ca2+ channels. core.ac.uknih.gov | Incapacitates the insect, preventing it from removing the fungus. |

| Cytotoxicity | Induces apoptosis in insect cells. nih.gov | Contributes to tissue damage and systemic infection. |

| Inhibition of Malpighian tubule secretion | Blocks H+ ATPase activity. plos.org | Disrupts ion and water balance, leading to physiological stress. |

Potential in Microbial Biocontrol Strategies for Insect Pests

The potent insecticidal and immunosuppressive properties of this compound and other destruxins make them promising candidates for the development of microbial biocontrol agents against a wide range of agricultural and forest pests. researchgate.netmdpi.commdpi.com Entomopathogenic fungi like Metarhizium anisopliae that produce these toxins are already utilized as mycoinsecticides. researchgate.netmdpi.com

The application of destruxins in pest management can be approached in several ways:

Direct Application: Purified destruxins or crude extracts containing them could potentially be used as bioinsecticides. Their antifeedant properties can also deter pests from feeding on crops. plos.org

Enhancing Fungal Biocontrol Agents: Selecting or genetically engineering fungal strains for enhanced destruxin production could increase their virulence and efficacy as biocontrol agents. Understanding the factors that regulate destruxin production, such as temperature and nutrient availability, can help optimize their mass production and application. scispace.comresearchgate.net

Contribution to Fungal Endophytic Lifestyle and Plant-Fungal Interactions

Many entomopathogenic fungi, including Metarhizium species, can also exist as endophytes, living within plant tissues without causing disease symptoms. nih.govnih.gov Destruxins appear to play a role in this endophytic lifestyle and in the complex interactions between the fungus and its plant host. nih.gov

While the primary role of destruxins is associated with insect pathogenesis, their production during endophytic colonization can have several implications for the plant:

Plant Defense: The presence of destruxins within plant tissues can confer protection against herbivorous insects. nih.gov Insects feeding on these plants may ingest the toxins, leading to reduced feeding, developmental inhibition, or mortality.

Modulation of Plant Physiology: The interaction between the fungus and the plant involves a complex exchange of chemical signals. nih.gov While destruxins are known to be phytotoxic in some contexts, their role during endophytic colonization is not fully understood and may involve modulating plant defense responses or growth. nih.gov

Host Specificity in Plant Colonization: The production of destruxins can vary depending on the fungal species and the plant host. nih.govasm.orgnih.gov For instance, Metarhizium robertsii has been found to produce destruxins when colonizing cowpea but not cucumber, suggesting a level of specificity in these interactions. plos.org This differential production may be influenced by chemical cues from the plant. nih.gov

The detection of destruxins in plants endophytically colonized by Metarhizium highlights a novel avenue for pest control, where the plant itself becomes a vehicle for delivering insecticidal compounds. plos.orgnih.govusu.edu

Table 2: Destruxin Production by Metarhizium Species in Different Contexts

| Fungal Species | Context | Destruxin Production | Reference |

| Metarhizium robertsii | In vitro culture | Detected | nih.govplos.org |

| Metarhizium brunneum | In vitro culture | Detected | nih.gov |

| Metarhizium flavoviride | In vitro culture | Lower levels detected | nih.gov |

| Metarhizium acridum | In vitro culture | Lower levels or absent | nih.govplos.org |

| Metarhizium robertsii | Endophytic in cowpea | Detected | plos.org |

| Metarhizium robertsii | Endophytic in cucumber | Not detected | plos.org |

Influence on Fungal Host Specificity and Host-Pathogen Co-evolution

The production of destruxins is also linked to the host specificity of entomopathogenic fungi. nih.gov Generally, fungal species with a broad host range, known as generalists (e.g., M. robertsii and M. brunneum), tend to produce a wider variety and higher quantities of destruxins compared to specialist species (e.g., M. acridum) that have a narrow host range. nih.govnih.govnih.gov

This correlation suggests that destruxins are part of the chemical arsenal (B13267) that allows generalist fungi to overcome the immune defenses of a diverse array of insect hosts. The acquisition and diversification of the destruxin biosynthesis gene cluster in different Metarhizium lineages appear to be coordinated with the evolution of their host specificity. nih.gov

The continuous interaction between the fungus and its insect hosts drives a co-evolutionary arms race. Insects evolve resistance mechanisms to fungal toxins, while the fungus, in turn, evolves novel or more potent toxins to counteract these defenses. This dynamic interplay shapes the evolution of both the pathogen's virulence and the host's immune system. helsinki.firesearchgate.net The diversity of destruxin analogues produced by a single fungal strain may be a strategy to target multiple physiological processes in the host or to overcome resistance to a single compound.

Emerging Research Avenues and Future Perspectives for Destruxin D

Comprehensive Elucidation of Undetermined Molecular Mechanisms of Action

A primary challenge in the study of Destruxin D is that its precise molecular mechanisms of action remain largely uncharacterized. ncats.ioncats.io While the broader destruxin class is known to possess a range of biological activities, including insecticidal, immunosuppressive, and cytotoxic effects, the specific targets and pathways modulated by this compound are not well understood. researchgate.netresearchgate.net Future research must prioritize the identification of its direct molecular targets within host organisms.

Research on other destruxins provides a roadmap for these investigations. For instance, Destruxin A has been shown to interact with multiple proteins, including those involved in the immune response, protein synthesis, and cellular transport, such as aminoacyl tRNA synthetases and proteins located in the endoplasmic reticulum (SEC23A and TEME214). mdpi.comnih.gov Destruxins are also known to act as V-ATPase inhibitors and ionophores, disrupting ion balance across cellular membranes. researchgate.netnih.gov A crucial area of investigation is whether this compound shares these targets or possesses a unique mode of action.

One compelling hypothesis is that the bioactivity of this compound may be indirect. Research suggests that reactive oxygen species, often produced by insects during a pathogenic infection, could promote the oxidation of Destruxins B, C, and D into the highly active Destruxin A. researchgate.net This suggests this compound might function as a pro-toxin, converting to a more potent form within the host to exert its anti-immunity effects. researchgate.net Elucidating this potential bioconversion pathway is a critical avenue for future studies.

Key research questions to be addressed include:

Does this compound have its own unique, high-affinity protein targets?

To what extent does it inhibit V-ATPase or disrupt ion channels compared to other destruxins?

What is the efficiency and mechanism of its potential conversion to Destruxin A in vivo?

Investigation of Synergistic Interactions with Other Biocontrol Agents or Bioactive Compounds

An exciting and practical area of research is the potential for this compound to act synergistically with other compounds, enhancing pest control efficacy while potentially reducing the required concentrations of individual agents. nih.govnih.gov Studies using crude destruxin extracts (containing a mix of analogues) have already demonstrated significant synergistic effects when combined with certain botanical insecticides against the cotton aphid, Aphis gossypii. nih.govnih.govfrontiersin.org

One study systematically evaluated the joint action of a destruxin mixture with rotenone (B1679576), azadirachtin, and paeonolum. nih.gov The results indicated that while some combinations showed additive effects, the mixture with rotenone produced a powerful synergistic effect at several ratios. nih.govresearchgate.net The most significant synergism was observed at a destruxin-to-rotenone ratio of 1:9, which dramatically lowered the lethal concentration (LC50) required for aphid control. nih.gov This suggests that the different modes of action—destruxins primarily targeting the immune system and rotenone acting as a metabolic inhibitor—may complement each other effectively. nih.govresearchgate.net

Future research should move beyond crude extracts to investigate the specific contribution of this compound to these synergistic outcomes. By using purified this compound in combination with other biocontrol agents (such as Bacillus thuringiensis toxins), entomopathogenic nematodes, or conventional low-dose chemical pesticides, a more precise understanding of its interactive potential can be achieved. nih.gov This knowledge is vital for developing novel, integrated pest management (IPM) strategies that are both more effective and environmentally sustainable. nih.gov

| Destruxin:Rotenone Ratio | LC50 (µg/mL) | Co-toxicity Coefficient (CTC) | Interaction Type |

|---|---|---|---|

| 1:0 (Destruxin alone) | 29.28 | - | - |

| 0:1 (Rotenone alone) | 0.58 | - | - |

| 1:9 | 0.06 | 479.93 | Synergistic |

| 7:3 | 1.53 | 427.06 | Synergistic |

| 9:1 | 2.59 | 374.40 | Synergistic |

| 1:1 | 1.44 | 106.88 | Additive |

Data adapted from Yi et al., 2012. A Co-toxicity Coefficient (CTC) > 125 is considered synergistic. nih.govnih.gov

Understanding Mechanisms of Resistance Development to this compound

As with any pest control agent, the potential for target organisms to develop resistance is a significant concern. While specific resistance mechanisms to this compound have not been documented, research on the metabolism and detoxification of other destruxins in both insects and plants provides a clear direction for future inquiry. The primary mechanism of resistance is likely to be metabolic, involving enzymatic detoxification that neutralizes the compound before it can reach its target site.

Studies have shown that insects can metabolize and detoxify destruxins. For example, larvae of the greater wax moth, Galleria mellonella, were found to quickly metabolize injected destruxins by hydrolyzing the cyclic structure, a process that leads to detoxification and recovery from paralysis. researchgate.net This indicates the presence of efficient hydrolytic enzymes capable of breaking the ester bond that is critical for the biological activity of destruxins. researchgate.netnih.gov Other detoxification pathways observed for destruxins include hydroxylation and conjugation with molecules like glutathione (B108866), which increases their water solubility and facilitates excretion. nih.govmdpi.comresearchgate.net

Understanding these detoxification pathways is essential for several reasons:

It can help predict the likelihood of resistance developing in target pest populations.

It may allow for the development of synergists that inhibit these detoxification enzymes, thereby increasing the efficacy and overcoming potential resistance to this compound.

It could inform the design of synthetic this compound analogues that are less susceptible to enzymatic degradation.

Future research should focus on identifying the specific enzymes (e.g., cytochrome P450s, esterases, glutathione S-transferases) in key insect pests that are responsible for metabolizing this compound.

Development of Novel Research Tools and Methodologies for this compound Studies

Advancements in this compound research are intrinsically linked to the development and application of sophisticated analytical and molecular tools. While traditional methods like High-Performance Liquid Chromatography (HPLC) are well-established for the detection and quantification of destruxins, newer methodologies offer deeper insights into their production, mechanism of action, and ecological roles. researchgate.net

Untargeted metabolomics, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for the comprehensive profiling of all destruxin analogues produced by a fungal strain under specific conditions, including the discovery of novel or rare derivatives. nih.gov This approach is invaluable for understanding how environmental or biological interactions (e.g., fungal association with a plant) influence the production of this compound. nih.gov

For elucidating the mechanism of action, a suite of modern biochemical and genetic tools is available. Drug Affinity Responsive Target Stability (DARTS) is a powerful proteomics-based method used to identify potential protein-binding partners of a small molecule like this compound from a complex protein lysate. mdpi.com Once candidate targets are identified, their interaction can be validated and quantified using techniques such as Bio-Layer Interferometry (BLI), which measures real-time binding affinity. mdpi.com The functional relevance of these interactions can then be confirmed in vivo through gene silencing techniques like RNA interference (RNAi), where knocking down the expression of the target protein should alter the insect's sensitivity to this compound. mdpi.com

These advanced methodologies are crucial for moving beyond correlational studies to establish a definitive understanding of how this compound functions at the molecular level, paving the way for its rational application and improvement.

| Methodology | Application in this compound Research | Key Insights Provided |

|---|---|---|

| LC-MS/MS Metabolomics | Detection, quantification, and discovery of this compound and related analogues in complex biological samples. | Provides a comprehensive profile of toxin production and identifies novel derivatives. |

| Drug Affinity Responsive Target Stability (DARTS) | Screening for proteins that directly bind to this compound in host tissues. | Identifies potential molecular targets for mechanism of action studies. |

| Bio-Layer Interferometry (BLI) | Validating and quantifying the binding affinity between this compound and its target proteins. | Confirms direct physical interaction and measures binding strength (KD value). |

| RNA interference (RNAi) | Functional validation of identified target proteins by silencing their corresponding genes in the target organism. | Determines the biological relevance of the protein-toxin interaction for toxicity. |

| Insect Two-Hybrid (I2H) System | Investigating how this compound affects protein-protein interactions within cellular pathways. | Reveals downstream effects on cellular signaling and complex formation. |

Q & A

Q. What established methodologies are used to isolate and purify Destruxin D from fungal cultures?

this compound is typically isolated via fungal fermentation (e.g., Metarhizium anisopliae) followed by solvent extraction (ethyl acetate or methanol) and chromatographic purification (e.g., silica gel column chromatography, HPLC). Critical parameters include pH control during fermentation and solvent polarity optimization to minimize co-elution of structurally similar destruxins .

Q. What molecular mechanisms underlie this compound’s cytotoxic effects in eukaryotic cells?

Studies employ transcriptomic profiling (RNA-seq) and proteomic analysis (e.g., Western blot, ELISA) to identify pathways disrupted by this compound. Key findings include inhibition of mitochondrial ATP synthesis via vacuolar H⁺-ATPase interference and induction of apoptosis through caspase-3 activation .

Q. Which in vitro models are most reliable for quantifying this compound’s bioactivity?

Standardized assays include:

- Cell viability : MTT assay on insect (e.g., Spodoptera frugiperda Sf9) or mammalian cell lines (e.g., HeLa).

- Ion channel modulation : Patch-clamp electrophysiology to assess plasma membrane depolarization.

- Dose-response curves : EC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic concentrations of this compound across studies?

Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or compound purity. Methodological solutions include:

Q. What experimental strategies optimize this compound synthesis in engineered fungal strains?

Metabolic engineering approaches (e.g., CRISPR-Cas9) target biosynthetic gene clusters (dtx genes) to enhance yield. Key steps:

Q. How do in vivo pharmacokinetic properties of this compound influence its therapeutic potential?

Advanced studies use:

- Radioisotope tracing : ¹⁴C-labeled this compound in murine models to track biodistribution.

- Pharmacokinetic modeling : Non-compartmental analysis (NCA) to calculate t₁/₂, Cₘₐₓ, and AUC.

- Toxicity thresholds : Dose-escalation trials with histopathological assessment of liver/kidney tissues .

Q. What computational tools are effective for predicting this compound’s interactions with novel biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding affinities to proteins like calmodulin or ubiquitin ligases. Validation requires:

- Co-crystallization : X-ray diffraction of this compound-protein complexes.

- Mutagenesis assays : Site-directed mutagenesis of predicted binding residues .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?

- ANOVA with post-hoc tests : Compare means across multiple concentrations.

- Hill equation modeling : Fit sigmoidal curves to calculate EC₅₀ and Hill coefficients.

- Outlier detection : Grubbs’ test to exclude anomalous data points .

Q. How can researchers validate this compound’s purity and structural integrity post-synthesis?

- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl groups and cyclic depsipeptide structure.

- High-resolution mass spectrometry (HRMS) : Compare observed vs. theoretical m/z values (error < 2 ppm).

- HPLC-DAD : Monitor absorbance at 210 nm for co-eluting impurities .

Integration with Multidisciplinary Research

Q. What strategies enable this compound’s integration into drug delivery systems for agricultural or biomedical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.